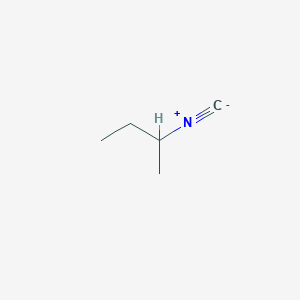

2-イソシアノブタン

説明

2-Isocyanobutane is a chemical compound of interest due to its potential applications in various chemical synthesis processes and materials science. The focus here is on its synthesis, structure, reactions, and properties, providing a foundation for understanding its role in scientific and industrial contexts.

Synthesis Analysis

The synthesis of compounds related to 2-Isocyanobutane, such as isocyanides and isobutanol derivatives, involves multi-component reactions (MCRs) and dehydration of fermented isobutanol. For instance, 4-Isocyanopermethylbutane-1,1,3-triol (IPB) is used in MCRs to produce highly activated N-acylpyrroles, demonstrating the versatility of isocyanobutane derivatives in synthesis (Neves Filho et al., 2012). Additionally, the catalytic dehydration of fermented isobutanol to isobutylene, a platform molecule for synthesizing fuels or chemicals, highlights a route to derivatives of 2-isocyanobutane (Taylor et al., 2010).

Molecular Structure Analysis

The structure of molecules closely related to 2-Isocyanobutane, such as isobutane and its isotopic species, has been extensively studied. Research on isobutane has revealed its belonging to the point group C3v, with detailed structural parameters including bond lengths and angles, providing insights into the molecular geometry that may be similar to 2-Isocyanobutane (Lide, 1960).

Chemical Reactions and Properties

Isocyanides, including those related to 2-Isocyanobutane, participate in diverse chemical reactions, such as the palladium-catalyzed reductive isocyanide insertion, yielding complex structures like polysubstituted pyrroles (Chen et al., 2019). These reactions underscore the reactivity and functional versatility of isocyanobutane derivatives.

Physical Properties Analysis

The physical state and properties of compounds structurally similar to 2-Isocyanobutane, such as 2-methylbutane-1,2,3,4-tetraol , have been investigated to understand their behavior in aerosols, which may provide insights into the physical characteristics of 2-Isocyanobutane under various conditions (Lessmeier et al., 2018).

Chemical Properties Analysis

The study of isobutane and isobutene adsorption on metal-organic frameworks offers insights into the adsorptive behavior and chemical properties of molecules related to 2-Isocyanobutane, suggesting potential applications in separation processes and chemical synthesis (Hartmann et al., 2008).

科学的研究の応用

異性化における触媒

2-イソシアノブタンは、直鎖状のn-ブタンの置換されたイソブタンへの異性化において重要な役割を果たします . このプロセスは、イソブタンが重要な原料および化学中間体である石油化学産業において非常に重要です . 異性化プロセスは、マイクロポーラスゼオライトや硫酸化ジルコニアなどのさまざまな触媒を使用して研究されてきました .

高オクタン価燃料の製造

イソブタンは、2-イソシアノブタンから異性化によって製造することができ、高オクタン価燃料の貴重な原料としての役割から需要が高まっています . これらの燃料は、ノッキングを防ぎ、効率を向上させるために、高性能エンジンで使用されます .

化学中間体

2-イソシアノブタンから誘導されたイソブタンは、さまざまな工業プロセスにおいて化学中間体として使用されています . ガソリン製造で使用されるアルキル化物など、幅広い化学物質の製造に使用されます .

推進剤と校正剤

イソブタンは、さまざまな用途において推進剤や校正剤としても使用されています . これは、イソブタンの前駆体としての2-イソシアノブタンが用途を見出しているもう1つの分野です .

天然物の合成

作用機序

Target of Action

2-Isocyanobutane, also known as sec-butyl isocyanide , is a small molecule that interacts with several targets. The primary targets of 2-Isocyanobutane include Camphor 5-monooxygenase in Pseudomonas putida, Myoglobin in humans, Cytochrome c’ in Rhodobacter capsulatus, and Group 1 truncated hemoglobin GlbN in Mycobacterium tuberculosis . These targets play crucial roles in various biological processes, including oxygen transport and metabolism.

Mode of Action

It is known to bind oxygen cooperatively with very high affinity . This suggests that it may influence the function of its targets by modulating their oxygen-binding properties.

Biochemical Pathways

Given its interaction with proteins involved in oxygen transport and metabolism, it is likely that it influences pathways related to these processes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2-Isocyanobutane is currently unknown .

Result of Action

Given its interaction with proteins involved in oxygen transport and metabolism, it may influence cellular processes related to these functions .

特性

IUPAC Name |

2-isocyanobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMGIBWFZLSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377745 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14069-89-7 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

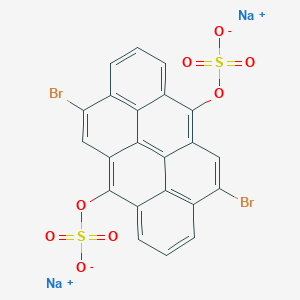

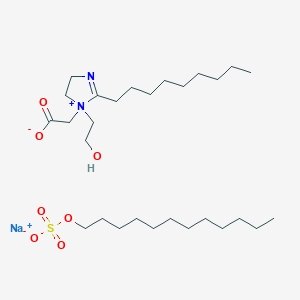

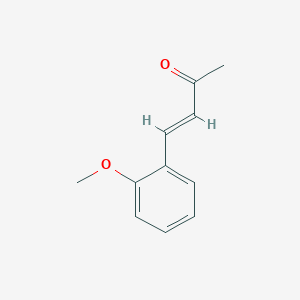

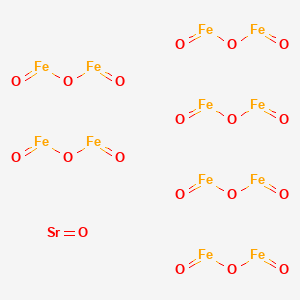

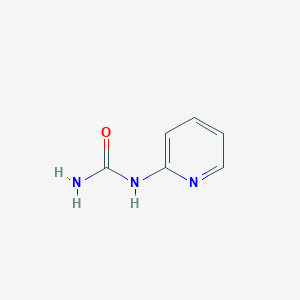

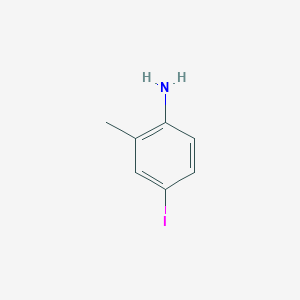

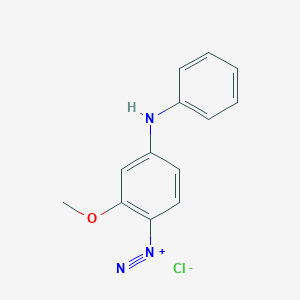

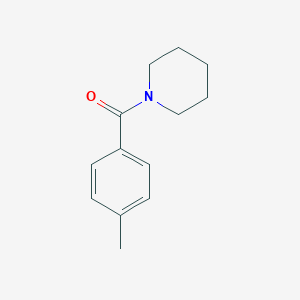

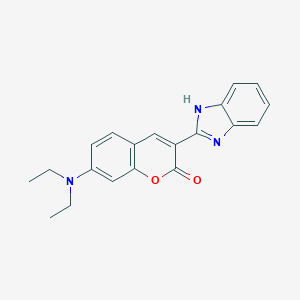

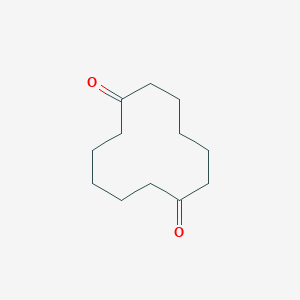

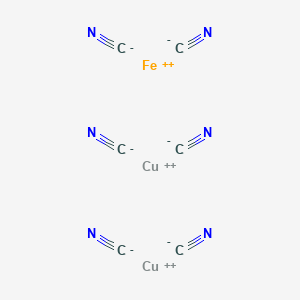

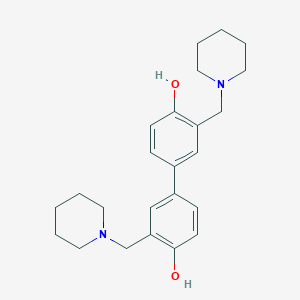

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)